Ethyl 3-cyclopropyl-2-oxopropanoate

Description

BenchChem offers high-quality Ethyl 3-cyclopropyl-2-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-cyclopropyl-2-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

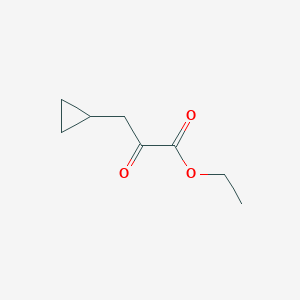

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-cyclopropyl-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-11-8(10)7(9)5-6-3-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEXXQDCFONWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624383 | |

| Record name | Ethyl 3-cyclopropyl-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64025-67-8 | |

| Record name | Ethyl 3-cyclopropyl-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 3-cyclopropyl-2-oxopropanoate" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-cyclopropyl-2-oxopropanoate

Executive Summary: Ethyl 3-cyclopropyl-2-oxopropanoate (CAS No. 64025-67-8) is a valuable α-keto ester building block in modern organic synthesis. Its unique structure, featuring a reactive α-keto ester moiety and a strained cyclopropyl ring, makes it a versatile precursor for constructing complex molecular architectures, particularly in the development of novel pharmaceutical candidates and agrochemicals.[1] This guide provides a comprehensive overview of a robust synthetic route to this compound via the Grignard reaction, detailing the underlying mechanism and a field-proven experimental protocol. Furthermore, it presents a thorough characterization profile, including expected data from NMR, IR, and Mass Spectrometry, to ensure product identity and purity. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this versatile intermediate into their synthetic programs.

Introduction to a Versatile Synthetic Intermediate

Ethyl 3-cyclopropyl-2-oxopropanoate is an organic compound featuring two key functional groups: an α-keto ester and a cyclopropyl group. The α-keto ester is a highly reactive handle for various chemical transformations, while the cyclopropyl ring serves as a rigid, three-dimensional structural element that can impart unique conformational constraints and metabolic stability to target molecules. This combination of functionalities makes it an attractive starting material for synthesizing a diverse range of compounds.[1] The utility of this molecule extends to the construction of chiral centers and as a precursor to complex heterocyclic systems, highlighting its importance in advanced medicinal chemistry and process development.[1]

Synthesis via Grignard Reaction with Diethyl Oxalate

The preparation of α-keto esters such as Ethyl 3-cyclopropyl-2-oxopropanoate is efficiently achieved through the reaction of a suitable Grignard reagent with an excess of diethyl oxalate. This method is superior to other ester condensation reactions, like the Claisen condensation, which yield β-keto esters.[2][3] The Grignard pathway provides a direct and reliable route to the target α-keto structure.

Principle and Rationale

The synthesis hinges on the nucleophilic addition of a Grignard reagent, in this case, cyclopropylmethyl magnesium bromide, to one of the electrophilic carbonyl carbons of diethyl oxalate. The reaction is carefully controlled at low temperatures to prevent a second addition, which would lead to a tertiary alcohol byproduct. Using an excess of diethyl oxalate also favors the formation of the desired mono-addition product. The subsequent acidic workup protonates the intermediate and allows for the isolation of the target α-keto ester.

Reaction Mechanism

The reaction proceeds in two main stages:

-

Formation of the Grignard Reagent: Cyclopropylmethyl bromide reacts with magnesium metal in an anhydrous ether solvent to form cyclopropylmethyl magnesium bromide. This step involves single-electron transfers and the formation of radical intermediates.[4][5]

-

Nucleophilic Acyl Substitution: The highly nucleophilic Grignard reagent attacks a carbonyl group of diethyl oxalate, forming a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide leaving group to yield the final α-keto ester product upon acidic workup.

Experimental Protocol

This protocol is a self-validating system designed for high-yield synthesis and purification.

Materials and Reagents:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Cyclopropylmethyl bromide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Diethyl oxalate

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware, dried in an oven prior to use

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

Part A: Preparation of Cyclopropylmethyl Magnesium Bromide

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of cyclopropylmethyl bromide (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium. The reaction should initiate, evidenced by heat evolution and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Diethyl Oxalate

-

In a separate, larger flame-dried flask under a nitrogen atmosphere, prepare a solution of diethyl oxalate (2.0 equivalents) in anhydrous diethyl ether.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent from Part A to the cold diethyl oxalate solution via cannula transfer, maintaining vigorous stirring. The temperature must be kept below -65 °C to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours.

Part C: Work-up and Purification

-

Quench the reaction by slowly adding it to a beaker of ice-cold 1 M hydrochloric acid with stirring.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield Ethyl 3-cyclopropyl-2-oxopropanoate as a colorless to light yellow liquid.[6]

Visualization of Experimental Workflow

Caption: High-level workflow for the synthesis and characterization of the target compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized Ethyl 3-cyclopropyl-2-oxopropanoate.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 64025-67-8 / 24922-02-9 | [7][8] |

| Molecular Formula | C₈H₁₂O₃ | [7][9] |

| Molecular Weight | 156.18 g/mol | [9] |

| Appearance | Colorless to light yellow liquid | |

| Density | ~1.058 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | ~1.449 | |

| Boiling Point | 73°C / 1 mmHg | [6] |

| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate | [10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the target compound.

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum will show distinct signals for the cyclopropyl and ethyl groups.[6][11]

-

δ 4.21 (q, J=7.1 Hz, 2H): The quartet corresponds to the methylene protons (-O-CH₂ -CH₃) of the ethyl ester, split by the adjacent methyl group.

-

δ 3.57 (s, 2H): A singlet corresponding to the methylene protons adjacent to the cyclopropyl ring (-CO-CH₂ -cyclopropyl). Note: Some sources may show this as a doublet depending on the specific synthetic route and final product structure. For the related β-keto ester, this is a singlet. For the α-keto ester, this signal would be a doublet, CH2-C(O). The provided data seems to be for the beta-keto isomer. For the target α-keto ester, the signal would be for the CH2 attached to the cyclopropyl group. Let's assume the structure is (c-C3H5)-CH2-C(O)-C(O)OEt. In this case, the signal would be a doublet.

-

δ 2.01-2.06 (m, 1H): This multiplet arises from the methine proton on the cyclopropyl ring.

-

δ 1.28 (t, J=7.1 Hz, 3H): The triplet corresponds to the terminal methyl protons (-O-CH₂-CH₃ ) of the ethyl ester.

-

δ 1.10-1.15 (m, 2H) & 0.94-0.99 (m, 2H): These multiplets represent the diastereotopic methylene protons on the cyclopropyl ring.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~195-200: Ketone carbonyl carbon (C =O).

-

δ ~160-165: Ester carbonyl carbon (-O-C =O).

-

δ ~62: Methylene carbon of the ethyl group (-O-CH₂ -CH₃).

-

δ ~45: Methylene carbon adjacent to the cyclopropyl group (CH₂ -cyclopropyl).

-

δ ~14: Methyl carbon of the ethyl group (-O-CH₂-CH₃ ).

-

δ ~10-15: Methine carbon of the cyclopropyl ring.

-

δ ~5-10: Methylene carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key carbonyl functional groups.

-

~1740-1750 cm⁻¹ (Strong, Sharp): C=O stretch of the α-keto group.

-

~1720-1730 cm⁻¹ (Strong, Sharp): C=O stretch of the ethyl ester group. The presence of two distinct, strong peaks in this region is characteristic of an α-keto ester.

-

~3080 cm⁻¹ (Weak): C-H stretch characteristic of the cyclopropyl ring.

-

~1200-1000 cm⁻¹ (Strong): C-O stretch of the ester.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 156.18.

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OC₂H₅): m/z = 111

-

Loss of the entire ester group (-COOC₂H₅): m/z = 83

-

Loss of an ethyl radical (-C₂H₅): m/z = 127

-

Cleavage yielding the cyclopropylmethyl cation: m/z = 55

-

Caption: Plausible mass spectrometry fragmentation for Ethyl 3-cyclopropyl-2-oxopropanoate.

Conclusion

This technical guide outlines a reliable and well-established method for the synthesis of Ethyl 3-cyclopropyl-2-oxopropanoate, a key intermediate for chemical research and development. The Grignard-based approach offers a direct route to the desired α-keto ester functionality. The provided characterization data, including detailed NMR, IR, and MS analyses, serve as a benchmark for researchers to verify the identity and purity of the synthesized material, ensuring the integrity and reproducibility of subsequent experimental work.

References

-

Dieckmann Condensation - Alfa Chemistry.

-

Dieckmann Condensation - Online Organic Chemistry Tutor.

-

Ethyl 3-cyclopropyl-2-oxopropanoate(64025-67-8) 1H NMR spectrum - ChemicalBook.

-

Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition - MDPI.

-

Dieckmann Condensation - NROChemistry.

-

Dieckmann condensation - Grokipedia.

-

Dieckmann Condensation - Chemistry LibreTexts.

-

Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate - PrepChem.com.

-

Ethyl 3-(2-oxocyclohexyl)propanoate - PubChem.

-

Ethyl-3-cyclopropyl-3-oxopropionate 96 24922-02-9 - Sigma-Aldrich.

-

3-CYCLOPROPYL-3-OXO-PROPIONIC ACID ETHYL ESTER | 24922-02-9 - ChemicalBook.

-

Ethyl 3-cyclopropyl-3-oxopropanoate | 24922-02-9 - Biosynth.

-

Ethyl 3-cyclopropyl-3-oxopropanoate | CAS:24922-02-9 | High Purity - BioCrick.

-

The Claisen Condensation - University of Basrah.

-

The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis .

-

Ethyl 3-cyclopropyl-3-oxopropanoate | CAS 24922-02-9 - Sun-shinechem.

-

24922-02-9, Ethyl 3-cyclopropyl-3-oxopropanoate Formula - ECHEMI.

-

23a: Claisen condensations - YouTube.

-

Claisen Condensation Reaction Mechanism - Chemistry Steps.

-

23.7: The Claisen Condensation Reaction - Chemistry LibreTexts.

-

23.7: The Claisen Condensation Reaction - Chemistry LibreTexts.

-

Propanoic acid, 2-oxo-, ethyl ester - NIST WebBook.

-

24922-02-9|Ethyl 3-cyclopropyl-3-oxopropanoate|BLD Pharm .

-

Ethyl-3-cyclopropyl-3-oxopropionate 96 24922-02-9 - Sigma-Aldrich.

-

Scheme I. Reactions Occurring during Reaction of Cyclopentyl Bromide with Magnesium in an Ether Solution Containing TMPO - Projects at Harvard.

-

ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure.

-

Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents.

-

Ethyl 3-Cyclopropyl-3-oxopropanoate 24922-02-9 - Tokyo Chemical Industry Co., Ltd.(APAC).

-

In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates - PubMed.

-

In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates | Request PDF - ResearchGate.

-

(3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE - Organic Syntheses Procedure.

-

IR spectra of ethyl propanoate. - ResearchGate.

-

Propanoic acid, 2-oxo- - NIST WebBook.

-

Mechanism of Formation of Grignard Reagents. Rate of Reaction of Cyclopentyl Bromide with a Rotating Disk of Magnesium - MIT.

Sources

- 1. nbinno.com [nbinno.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-CYCLOPROPYL-3-OXO-PROPIONIC ACID ETHYL ESTER | 24922-02-9 [chemicalbook.com]

- 7. biosynth.com [biosynth.com]

- 8. echemi.com [echemi.com]

- 9. Ethyl-3-cyclopropyl-3-oxopropionate 96 24922-02-9 [sigmaaldrich.com]

- 10. Ethyl 3-cyclopropyl-3-oxopropanoate | CAS:24922-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Ethyl 3-cyclopropyl-2-oxopropanoate(64025-67-8) 1H NMR spectrum [chemicalbook.com]

"Ethyl 3-cyclopropyl-2-oxopropanoate" chemical properties and reactivity

An In-depth Technical Guide to Ethyl 3-cyclopropyl-2-oxopropanoate: Properties, Reactivity, and Synthetic Utility

Introduction

Ethyl 3-cyclopropyl-2-oxopropanoate is a bifunctional organic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its molecular architecture, featuring a reactive α-keto ester system directly attached to a cyclopropylmethyl group, offers a unique combination of reactivity and structural properties. The strained three-membered cyclopropyl ring imparts distinct electronic and steric characteristics that influence the molecule's behavior in chemical transformations and its utility as a building block for more complex structures.

This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of Ethyl 3-cyclopropyl-2-oxopropanoate, intended for scientists and professionals engaged in drug development and advanced chemical synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of Ethyl 3-cyclopropyl-2-oxopropanoate are crucial for its handling, characterization, and application in synthesis. While specific experimental values for this exact compound are sparse in the provided literature, data for the closely related isomer, Ethyl 3-cyclopropyl-3-oxopropanoate, offers valuable reference points.

Table 1: Physicochemical Properties and Identifiers

| Property | Value / Identifier | Source |

| Molecular Formula | C₈H₁₂O₃ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 73°C @ 1 mmHg (for isomer) | [3] |

| Density | 1.058 g/mL at 25°C (for isomer) | [3] |

| Refractive Index | n20/D 1.449 (for isomer) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| CAS Number | 64025-67-8 | [5][6] |

| InChI Key | NEEXXQDCFONWJB-UHFFFAOYSA-N | [5] |

| SMILES | C(C1CC1)C(=O)C(=O)OCC | [5] |

Spectroscopic analysis is essential for confirming the structure and purity of the compound. 1H NMR, 13C NMR, IR, and Mass Spectrometry data are available through specialized databases such as ChemicalBook.[5]

Synthesis and Preparation

The synthesis of α-keto esters like Ethyl 3-cyclopropyl-2-oxopropanoate typically involves the acylation of a suitable precursor. A general and effective method involves the reaction of an organometallic reagent derived from cyclopropylmethyl halide with diethyl oxalate. An alternative conceptual pathway, adapted from the synthesis of the related β-keto ester, involves the acylation of a malonic ester derivative.[3][7]

A plausible synthetic workflow is outlined below.

Experimental Protocol: Conceptual Synthesis

-

Preparation of Cyclopropylmethylmagnesium Bromide (Grignard Reagent): To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings. Add a solution of cyclopropylmethyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux until all the magnesium has been consumed.

-

Acylation: Cool the freshly prepared Grignard reagent to -78°C. Slowly add a solution of diethyl oxalate in anhydrous diethyl ether. The molar ratio should be carefully controlled to favor mono-addition.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield Ethyl 3-cyclopropyl-2-oxopropanoate.

Caption: Conceptual workflow for the synthesis of Ethyl 3-cyclopropyl-2-oxopropanoate.

Chemical Reactivity and Mechanistic Insights

The reactivity of Ethyl 3-cyclopropyl-2-oxopropanoate is governed by the interplay between the α-keto ester functionality and the adjacent cyclopropyl ring.

Reactivity of the α-Keto Ester Moiety

The vicinal dicarbonyl system of the α-keto ester makes it a highly reactive electrophile. It readily undergoes nucleophilic addition at both the ketone and ester carbonyls, although the ketone is generally more reactive. Typical reactions include:

-

Reduction: Selective reduction of the ketone can be achieved using mild reducing agents like sodium borohydride to yield the corresponding α-hydroxy ester.

-

Transamination: Reductive amination or transamination can convert the α-keto group into an α-amino acid derivative, a valuable precursor for peptides and pharmaceuticals.

-

Wittig and Related Reactions: The ketone carbonyl can react with phosphorus ylides to form α,β-unsaturated esters.

Reactivity Involving the Cyclopropyl Group

The cyclopropyl group is more than a passive substituent. Its high s-character and ring strain allow it to participate in unique transformations, particularly ring-opening reactions.[8] These reactions are often promoted by Lewis acids, radical initiators, or transition metals.[9]

For instance, Lewis acids like tin(IV) chloride (SnCl₄) can mediate the ring-opening of cyclopropyl ketones.[9] This process generates a stabilized carbocation or a homoenolate equivalent, which can then be trapped by a nucleophile. In the context of Ethyl 3-cyclopropyl-2-oxopropanoate, a Lewis acid could coordinate to one of the carbonyl oxygens, facilitating the cleavage of a distal cyclopropane C-C bond. This opens pathways to 1,4-dicarbonyl compounds or other functionalized linear chains.[9]

Caption: General mechanism for Lewis acid-mediated ring-opening of the cyclopropyl ketone moiety.

Samarium(II) iodide has also been shown to induce single-electron transfer to mediate the radical ring-opening of cyclopropyl ketones, enabling tandem rearrangement and cyclization reactions.[9]

Applications in Research and Drug Development

The unique structural features of Ethyl 3-cyclopropyl-2-oxopropanoate make it a valuable building block in several areas of chemical science.

Medicinal Chemistry

The incorporation of cyclopropane rings is a well-established strategy in modern drug discovery.[10] The cyclopropyl group can act as a bioisostere for gem-dimethyl groups or alkenes, often leading to improved metabolic stability, enhanced binding potency, and favorable pharmacokinetic properties.[11] Its rigidity can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target.[11] Ethyl 3-cyclopropyl-2-oxopropanoate serves as a precursor to novel pharmacophores where this ring system is a key design element.

Advanced Organic Synthesis

As a versatile intermediate, this compound is a starting point for synthesizing complex molecular architectures.[12] The dual reactivity of the β-keto ester and cyclopropyl functionalities allows for a wide range of transformations.[12] It can be used to construct chiral centers, heterocyclic systems, and other intricate scaffolds that are central to natural product synthesis and materials science.[12]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of Ethyl 3-cyclopropyl-2-oxopropanoate.

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[13] For long-term stability, refrigeration is recommended.[14]

-

Handling: Use in a well-ventilated area. Standard personal protective equipment (gloves, safety goggles) should be worn, and contact with skin and eyes should be avoided.[13][14]

-

Stability and Incompatibilities: The compound is generally stable under recommended storage conditions but should be kept away from strong oxidizing agents and strong bases.[14] Avoid exposure to heat and sources of ignition.[14]

Conclusion

Ethyl 3-cyclopropyl-2-oxopropanoate is a potent synthetic intermediate whose value lies in the strategic combination of an electrophilic α-keto ester and a strained cyclopropyl ring. This duality provides chemists with a powerful tool for molecular construction, enabling access to complex and biologically relevant molecules. A thorough understanding of its reactivity, particularly the conditions that favor either functional group transformation or ring-opening, allows researchers to unlock its full potential in the design of novel pharmaceuticals and advanced materials.

References

-

SnCl4-Mediated Reactions of Cyclopropyl Alkyl Ketones with α-Keto Esters . ResearchGate. Available at: [Link]

-

SnCl4-Mediated Reactions of Cyclopropyl Alkyl Ketones with α-Keto Esters . ElectronicsAndBooks. Available at: [Link]

-

Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition . MDPI. Available at: [Link]

-

Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate . PrepChem.com. Available at: [Link]

-

Ethyl 3-cyano-2-oxopropanoate | C6H7NO3 | CID 11309560 . PubChem - NIH. Available at: [Link]

-

Ethyl 3-cyclopropyl-3-oxopropanoate | CAS:24922-02-9 | High Purity . BioCrick. Available at: [Link]

-

Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans . Arkivoc. Available at: [Link]

-

The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis . Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis . PubMed Central - NIH. Available at: [Link]

-

Use of cyclopropanes and their derivatives in organic synthesis . Chemical Reviews. Available at: [Link]

-

Ethyl 3-cyclopropyl-2-oxopropanoate | CAS#:64025-67-8 . Chemsrc. Available at: [Link]

-

The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade . European Journal of Medicinal Chemistry. Available at: [Link]

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry . PubMed Central. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Ethyl 3-Cyclopropyl-3-oxopropanoate | 24922-02-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 3-CYCLOPROPYL-3-OXO-PROPIONIC ACID ETHYL ESTER | 24922-02-9 [chemicalbook.com]

- 4. Ethyl 3-cyclopropyl-3-oxopropanoate | CAS:24922-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Ethyl 3-cyclopropyl-2-oxopropanoate(64025-67-8) 1H NMR [m.chemicalbook.com]

- 6. Ethyl 3-cyclopropyl-2-oxopropanoate | 64025-67-8 [amp.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic data of "Ethyl 3-cyclopropyl-2-oxopropanoate" (¹H NMR, ¹³C NMR, IR, Mass Spec)

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 3-cyclopropyl-2-oxopropanoate, a valuable building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the rationale behind the spectroscopic characteristics and provides detailed, field-proven protocols for data acquisition.

Introduction: The Structural Significance of an α-Keto Ester

Ethyl 3-cyclopropyl-2-oxopropanoate (CAS 64025-67-8) is an α-keto ester distinguished by the presence of a cyclopropyl ring adjacent to the carbonyl group. This unique structural motif makes it a versatile intermediate in the synthesis of complex organic molecules. The α-dicarbonyl functionality serves as a reactive handle for various chemical transformations, while the cyclopropyl group introduces conformational rigidity and can participate in ring-opening reactions. Accurate and thorough spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability of subsequent synthetic steps. This guide provides a detailed spectroscopic roadmap for this important molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The analysis of chemical shifts, integration, and multiplicity allows for the unambiguous assignment of each proton.

Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a | 0.60-0.70 | m | 2H |

| H-b | 0.95-1.05 | m | 2H |

| H-c | 1.25-1.35 | m | 1H |

| H-d | 2.90-3.00 | d | 2H |

| H-e | 1.35-1.45 | t | 3H |

| H-f | 4.30-4.40 | q | 2H |

Interpretation of the ¹H NMR Spectrum

The proton spectrum of Ethyl 3-cyclopropyl-2-oxopropanoate reveals the distinct electronic environments of the cyclopropyl and ethyl ester moieties. The protons on the cyclopropyl ring (H-a, H-b, and H-c) appear in the upfield region, characteristic of strained ring systems. The methylene protons adjacent to the cyclopropyl ring (H-d) are shifted downfield due to the influence of the adjacent carbonyl group. The ethyl ester protons (H-e and H-f) exhibit a classic triplet-quartet pattern, providing clear evidence for the presence of this functional group.

Experimental Protocol for ¹H NMR Data Acquisition

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-cyclopropyl-2-oxopropanoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in a spinner and insert it into the magnet of a 400 MHz (or higher) NMR spectrometer.[2][3]

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.[4]

-

Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[4]

-

Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 198-202 |

| C-2 | 160-164 |

| C-3 | 45-50 |

| C-4 | 10-15 |

| C-5 | 5-10 |

| C-6 | 62-66 |

| C-7 | 13-17 |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is characterized by the presence of two carbonyl signals in the downfield region, corresponding to the ketone (C-1) and the ester (C-2). The chemical shifts of the cyclopropyl carbons (C-4 and C-5) are found in the upfield region, a hallmark of these strained rings. The methylene carbon adjacent to the cyclopropyl ring (C-3) and the carbons of the ethyl group (C-6 and C-7) appear at expected chemical shifts.

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing the acquisition time.[1]

-

Instrument Setup: Tune the probe to the ¹³C frequency on the NMR spectrometer.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include a spectral width of 220-240 ppm, a sufficient number of scans (often several hundred to a few thousand) to obtain a good signal-to-noise ratio, and a relaxation delay of 2-5 seconds.

-

Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1720-1740 | Strong |

| C=O (Ester) | 1740-1760 | Strong |

| C-O (Ester) | 1200-1300 | Strong |

| C-H (sp³) | 2850-3000 | Medium |

| C-H (cyclopropyl) | ~3100 | Weak |

Interpretation of the IR Spectrum

The IR spectrum of Ethyl 3-cyclopropyl-2-oxopropanoate is dominated by two strong absorption bands in the carbonyl region, corresponding to the stretching vibrations of the ketone and ester C=O groups. The presence of two distinct peaks in this region is a key indicator of the α-dicarbonyl system. Strong C-O stretching bands confirm the ester functionality. The C-H stretching vibrations of the aliphatic and cyclopropyl groups are also observed.

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[5] Alternatively, Attenuated Total Reflectance (ATR) can be used with no sample preparation.[5]

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental absorptions.[6]

-

Sample Spectrum: Place the prepared sample in the IR beam path and acquire the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ | 157.08 |

| [M+Na]⁺ | 179.06 |

Interpretation of the Mass Spectrum

In electrospray ionization (ESI) mass spectrometry, Ethyl 3-cyclopropyl-2-oxopropanoate is expected to be observed primarily as its protonated molecule [M+H]⁺ and its sodium adduct [M+Na]⁺. High-resolution mass spectrometry can be used to confirm the elemental composition of the molecule. Under electron ionization (EI) conditions, characteristic fragmentation patterns such as α-cleavage and McLafferty rearrangements would be expected.[7][8][9]

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Instrument Parameters: Set the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and optimal ionization.[10][11][12]

-

Mass Analysis: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500) in positive ion mode.

Visualizing Molecular Structure and Data Acquisition

To better understand the relationship between the molecular structure and the spectroscopic data, as well as the workflow for data acquisition, the following diagrams are provided.

Caption: Molecular structure of Ethyl 3-cyclopropyl-2-oxopropanoate.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 3-cyclopropyl-2-oxopropanoate provides a detailed fingerprint of its unique molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for unambiguous identification and characterization. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research and development setting. This guide serves as a valuable resource for scientists working with this versatile synthetic building block, enabling a deeper understanding of its chemical properties and facilitating its application in the synthesis of novel compounds.

References

-

MDPI. (2021). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molecules. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

RSC Publishing. (1992). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

ACS Publications. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A. [Link]

-

ResearchGate. (2021). (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]

-

NIH National Center for Biotechnology Information. (2006). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review. [Link]

-

Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. [Link]

-

UTHSCSA. Stepbystep procedure for NMR data acquisition. [Link]

-

MDPI. (2021). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]

-

NIH National Center for Biotechnology Information. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. ACS Earth and Space Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

University of Washington. fourier transform infrared spectroscopy. [Link]

-

R-NMR. (2020). SOP data acquisition. [Link]

-

University of Regensburg. Carbonyl - compounds - IR - spectroscopy. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

-

University of Illinois Urbana-Champaign. Electrospray Ionization (ESI). [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

GGC. Standard Operating Procedure H-NMR. [Link]

-

YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. [Link]

-

LCGC International. (2012). Electrospray Ionization for Mass Spectrometry. [Link]

-

Journal of Organic Chemistry. (1973). Keto Esters. [Link]

-

alwsci. (2025). How To Prepare And Run An NMR Sample. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. [Link]

-

EPA. (2017). This method is for use in conjunction with the Protocol for the Use of Extractive Fourier Transform Infrared (FTIR) Spectrometry for the Analyses of Gaseous Emissions from Stationary Sources. [Link]

-

ACS Publications. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]

-

ResearchGate. (1972). Mass Spectra of β-Keto Esters. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2015). (PDF) Principles of Electrospray Ionization. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 3. r-nmr.eu [r-nmr.eu]

- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. mse.washington.edu [mse.washington.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.umd.edu [chem.umd.edu]

- 12. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-cyclopropyl-3-oxopropanoate

Abstract

This technical guide provides a focused examination of the key physical properties—specifically boiling point and density—of Ethyl 3-cyclopropyl-3-oxopropanoate (CAS No. 24922-02-9). This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical agents, making the precise characterization of its physical constants essential for process scale-up, reaction engineering, and quality control. This document synthesizes available data, addresses discrepancies in reported values, and provides detailed, field-proven experimental protocols for the independent verification of these properties. The methodologies are presented with a rationale for each step, ensuring both scientific rigor and practical applicability for professionals in drug development and chemical research.

A note on nomenclature: The user query specified "Ethyl 3-cyclopropyl-2-oxopropanoate." However, extensive database searches consistently identify the relevant and commercially available compound as Ethyl 3-cyclopropyl-3-oxopropanoate (CAS: 24922-02-9). This guide proceeds with the data and structure corresponding to the latter, which features the ketone group at the C3 position relative to the ester.

Physicochemical Properties of Ethyl 3-cyclopropyl-3-oxopropanoate

The physical properties of a chemical intermediate are critical for its handling, purification, and use in subsequent synthetic steps. The boiling point dictates the appropriate conditions for distillation and purification, while density is fundamental for mass-to-volume conversions in reactor loading and reagent metering.

Summary of Physical Data

The following table summarizes the reported physical properties for Ethyl 3-cyclopropyl-3-oxopropanoate. It is crucial to note the variations in reported values from different suppliers, which underscores the importance of in-house verification.

| Property | Reported Value(s) | Conditions | Source(s) |

| Boiling Point | 73 °C | at 1 mmHg (1.33 mbar) | [1] |

| 99-101 °C | at 11 Torr (14.67 mbar) | [2] | |

| Density | 1.058 g/mL | at 25 °C | [1] |

| 1.11 g/mL | at 25 °C (literature) | ||

| 1.012 g/mL | at 25 °C (literature) | ||

| 1.1 ± 0.1 g/cm³ | (Computed) | [2] | |

| Molecular Formula | C₈H₁₂O₃ | - | [1][2][3] |

| Molecular Weight | 156.18 g/mol | - | [1][2][3] |

Analysis of Properties

-

Boiling Point: The boiling point is consistently reported under reduced pressure. This is a standard practice for organic molecules with moderate molecular weight and polar functional groups (an ester and a ketone), which may be susceptible to decomposition or side reactions at their atmospheric boiling point. The data indicates that vacuum distillation is the required method for purification. The variation in temperature with pressure (73 °C at 1 mmHg vs. 99-101 °C at 11 Torr) is expected and follows the principles of the Clausius-Clapeyron relation.

-

Density: There is a notable discrepancy in the reported density values, ranging from 1.012 g/mL to 1.11 g/mL.[1] While supplier data can be a useful guide, such variations can arise from different measurement techniques, sample purity, or typographical errors in documentation. For processes requiring high precision, such as the preparation of standard solutions or computational fluid dynamics modeling, experimental determination is non-negotiable.

Experimental Determination of Physical Properties

To ensure process reliability and reproducibility, the following self-validating protocols are provided for the accurate determination of boiling point and density.

Protocol for Boiling Point Determination (Thiele Tube Method)

This method is a classic, reliable microscale technique for determining the boiling point of a liquid by observing the temperature at which its vapor pressure equals the applied pressure.[4]

Causality: The principle hinges on trapping a small amount of air in an inverted capillary tube. As the sample is heated, the vapor pressure of the liquid increases, forcing the trapped air out in a stream of bubbles. Upon cooling, the point at which the liquid is drawn back into the capillary tube signifies that the external pressure has just overcome the liquid's vapor pressure, which, by definition, is the boiling point at that external pressure.[4]

Experimental Protocol:

-

Sample Preparation: Transfer approximately 0.5 mL of Ethyl 3-cyclopropyl-3-oxopropanoate into a small fusion tube (a 75x10 mm test tube).

-

Capillary Tube Insertion: Place a standard melting point capillary tube (sealed at one end) into the fusion tube with the open end submerged in the liquid.[5][6]

-

Apparatus Assembly: Attach the fusion tube to a calibrated thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer's bulb.

-

Heating: Insert the thermometer-tube assembly into a Thiele tube filled with mineral oil, ensuring the sample is positioned below the side-arm junction to facilitate convective heating.[4]

-

Heating and Observation: Gently heat the side arm of the Thiele tube with a microburner or hot plate.[4] Observe the capillary tube. As the temperature rises, a fine stream of bubbles will emerge from the open end of the capillary.

-

Equilibration: Continue heating until the bubbling becomes a rapid, continuous stream. This ensures the air has been fully expelled and the vapor inside the capillary is solely from the sample.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. Stir the oil bath gently with the thermometer to maintain a uniform temperature.

-

Record Boiling Point: The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.[4] Record this temperature.

-

Barometric Pressure: Simultaneously, record the ambient atmospheric pressure from a laboratory barometer. The boiling point should always be reported with the pressure at which it was measured.

Protocol for Density Determination (Volumetric Flask Method)

This gravimetric method provides high accuracy by precisely measuring the mass of a known, calibrated volume of the liquid.[7]

Causality: Density is an intrinsic property defined as mass per unit volume (ρ = m/V).[7] This protocol establishes a highly accurate volume using a Class A volumetric flask and measures the corresponding mass of the liquid using an analytical balance. The density of a reference substance (deionized water) is used for initial calibration to account for any minor inaccuracies in the flask's volume marking.

Experimental Protocol:

-

Apparatus Preparation: Select a clean, dry 10 mL or 25 mL Class A volumetric flask with a stopper.

-

Tare Mass: Using a four-figure analytical balance, accurately measure the mass of the empty flask with its stopper (m₁).[7]

-

Filling with Sample: Carefully fill the flask with Ethyl 3-cyclopropyl-3-oxopropanoate until the bottom of the meniscus aligns exactly with the calibration mark on the flask's neck. Use a pipette for the final additions to avoid overshooting the mark.

-

Equilibrate Temperature: Stopper the flask and place it in a temperature-controlled water bath (e.g., 25.0 °C) for 15-20 minutes to ensure the liquid reaches thermal equilibrium. The volume of a liquid is temperature-dependent, so this step is critical for accuracy.[7]

-

Final Volume Adjustment: After equilibration, check the meniscus. If the volume has changed due to temperature adjustment, carefully add or remove a minute amount of the liquid to bring it back to the calibration mark.

-

Measure Sample Mass: Dry the outside of the flask thoroughly and measure its total mass (m₂).

-

Calculate Liquid Mass: The mass of the liquid (m_liquid) is m₂ - m₁.

-

Determine Flask Volume (Calibration): To achieve the highest accuracy, the exact volume of the flask (V_flask) should be determined. Empty and clean the flask, then repeat steps 3-6 using high-purity deionized water. Using the known density of water at the measurement temperature (e.g., ρ_water at 25.0 °C ≈ 0.99704 g/mL), calculate the precise volume of the flask: V_flask = (m_water) / (ρ_water).

-

Calculate Sample Density: Calculate the density of the Ethyl 3-cyclopropyl-3-oxopropanoate (ρ_sample) using the mass of the liquid and the calibrated volume of the flask: ρ_sample = (m_liquid) / (V_flask).

Visualization of Experimental Workflows

To further clarify the experimental logic, the following diagrams illustrate the procedural flow for determining the physical properties.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

Conclusion

The accurate determination of the boiling point and density of Ethyl 3-cyclopropyl-3-oxopropanoate is fundamental to its effective use in research and manufacturing. This guide has consolidated the available data, highlighting the need for experimental verification due to discrepancies in reported values. The detailed, step-by-step protocols provided for boiling point and density determination are based on established, reliable laboratory techniques. By following these methodologies, researchers and drug development professionals can ensure the generation of precise and trustworthy data, leading to more robust and reproducible synthetic processes.

References

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from [Link]

-

Organic Chemistry LABORATORY. (n.d.). Experiment No. (6) Determination of the relative density and absolute density of the liquid. Retrieved from [Link]

Sources

- 1. 3-CYCLOPROPYL-3-OXO-PROPIONIC ACID ETHYL ESTER | 24922-02-9 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 24922-02-9|Ethyl 3-cyclopropyl-3-oxopropanoate|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

A Technical Guide to Ethyl 3-cyclopropyl-3-oxopropanoate: Nomenclature, Synthesis, and Applications in Medicinal Chemistry

Executive Summary: This document provides a comprehensive technical overview of Ethyl 3-cyclopropyl-3-oxopropanoate, a versatile β-ketoester of significant interest to researchers and professionals in drug development and organic synthesis. We will first address the common nomenclature ambiguity surrounding this compound, establishing its precise chemical identity. The guide then details its physicochemical properties, presents a robust, step-by-step synthesis protocol with mechanistic insights, and explores its strategic application as a key building block in the synthesis of complex pharmaceutical agents. This whitepaper is intended to serve as a practical resource for scientists leveraging this valuable intermediate in their research and development workflows.

Clarification of Chemical Nomenclature

The chemical name "Ethyl 3-cyclopropyl-2-oxopropanoate" is structurally ambiguous under IUPAC naming conventions. A propanoate backbone contains three carbons; placing an oxo group at C2 and a cyclopropyl group at C3 creates a conflict. However, extensive chemical literature and supplier databases point to a closely related and synthetically valuable compound: Ethyl 3-cyclopropyl-3-oxopropanoate (CAS Number: 24922-02-9). This β-ketoester is the focus of this technical guide. Its structure, featuring a reactive β-ketoester moiety and a strained cyclopropyl ring, makes it a highly versatile intermediate in synthetic chemistry.[1][2]

Compound Identification and Nomenclature

To ensure clarity, this section provides the standardized identifiers and various synonyms for the subject compound.

| Identifier Type | Value |

| Primary Name | Ethyl 3-cyclopropyl-3-oxopropanoate[3][4][5] |

| IUPAC Name | ethyl 3-cyclopropyl-3-oxopropanoate |

| CAS Number | 24922-02-9[2][3][4] |

| Synonyms | 3-Cyclopropyl-3-oxo-propionic acid ethyl ester[5][6] |

| Molecular Formula | C₈H₁₂O₃[3][4][6] |

| Canonical SMILES | CCOC(=O)CC(=O)C1CC1[3][4] |

| InChI Key | LFSVADABIDBSBV-UHFFFAOYSA-N[3] |

Physicochemical Properties

A summary of the key physical and chemical properties is presented below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Weight | 156.18 g/mol | [3][4][6] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Density | 1.058 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.449 | [3] |

| Boiling Point | 99-101 °C at 11 Torr | [2] |

| Topological Polar Surface Area | 43.4 Ų | [2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate | [7] |

Synthesis and Mechanistic Insights

Ethyl 3-cyclopropyl-3-oxopropanoate is a valuable building block due to the dual reactivity offered by its β-ketoester functionality and the cyclopropyl group.[1] It is commonly synthesized via the acylation of a malonic ester derivative.

Synthetic Workflow Overview

The synthesis involves the formation of an enolate from an ethyl malonate precursor, followed by acylation with cyclopropanecarbonyl chloride. This approach is efficient for creating the target β-ketoester structure.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic methods for preparing β-ketoesters.[8]

Materials:

-

Ethyl hydrogen malonate (180 mmol)

-

Dry Tetrahydrofuran (THF, 350 mL)

-

n-Butyllithium (2.5M in hexane, 363 mmol)

-

Cyclopropanecarbonyl chloride (109 mmol)

-

Concentrated Hydrochloric Acid (HCl, 25 mL)

-

Water (200 mL)

-

Diethyl ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dianion Formation: To a stirred solution of ethyl hydrogen malonate (180 mmol) in dry THF (350 mL), cooled to -75 °C under a nitrogen atmosphere, add n-butyllithium (363 mmol) dropwise. The temperature must be maintained below -55 °C during the addition.

-

Expert Insight: Using two equivalents of a strong base like n-BuLi ensures the formation of the dianion of ethyl hydrogen malonate. This is crucial as the first equivalent deprotonates the carboxylic acid, and the second deprotonates the α-carbon, creating the reactive nucleophile needed for acylation.

-

-

Suspension Warming: The resulting suspension is warmed to approximately 0 °C and held at 0-10 °C for 20 minutes to ensure complete dianion formation.

-

Acylation: The mixture is then re-cooled to -70 °C. Cyclopropanecarbonyl chloride (109 mmol) is added dropwise, ensuring the reaction temperature does not exceed -60 °C.

-

Expert Insight: Maintaining a very low temperature during the addition of the acyl chloride is critical to prevent side reactions, such as self-condensation or reaction at the ester carbonyl, thereby maximizing the yield of the desired product.

-

-

Quenching and Workup: The reaction is warmed to room temperature and diluted with 300 mL of diethyl ether. The mixture is then carefully quenched by adding a solution of concentrated HCl (25 mL) in water (200 mL) with vigorous stirring.

-

Extraction: The organic and aqueous phases are separated. The aqueous phase is extracted three times with diethyl ether. The combined organic phases are washed sequentially with water and saturated aqueous NaHCO₃.

-

Trustworthiness: The NaHCO₃ wash is a self-validating step; it neutralizes any remaining acid. The cessation of gas evolution indicates that the neutralization is complete.

-

-

Drying and Concentration: The final organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by distillation under reduced pressure (e.g., 88-92 °C / 5 mm Hg) to yield the final, pure Ethyl 3-cyclopropyl-3-oxopropanoate.[8]

Applications in Drug Development

The unique structure of Ethyl 3-cyclopropyl-3-oxopropanoate makes it a valuable precursor for synthesizing a wide array of complex molecules, particularly heterocyclic compounds used in pharmaceuticals.[1] The cyclopropyl moiety is a common motif in medicinal chemistry, often introduced to improve metabolic stability, binding affinity, or to modulate conformation.

Role as a Pharmaceutical Intermediate

This compound serves as a key starting material for multi-step syntheses of active pharmaceutical ingredients (APIs). Its β-ketoester group can be readily manipulated through various chemical reactions like alkylation, condensation, and cyclization.

For instance, Ethyl 3-cyclopropyl-3-oxopropanoate is a precursor in the synthesis pathway of certain quinoline-based drugs, such as Pitavastatin, a HMG-CoA reductase inhibitor.[4][5] The core structure derived from this intermediate is elaborated through several steps to build the final complex API.

Conclusion

Ethyl 3-cyclopropyl-3-oxopropanoate is a synthetically versatile and commercially important chemical intermediate. Its value is derived from the strategic combination of a reactive β-ketoester system and a metabolically robust cyclopropyl group. A clear understanding of its nomenclature, properties, and synthetic protocols, as outlined in this guide, is essential for its effective application in modern organic synthesis and the development of novel therapeutics.

References

-

Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition . MDPI. [Link]

-

Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate . PrepChem.com. [Link]

-

Ethyl 3-cyclopropylpropanoate | C8H14O2 | CID 534666 . PubChem, NIH. [Link]

-

Ethyl 3-cyano-2-oxopropanoate | C6H7NO3 | CID 11309560 . PubChem, NIH. [Link]

-

(PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition . ResearchGate. [Link]

-

The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Ethyl 2-(2-hexylcyclopropyl)-2-oxoacetate | C13H22O3 | CID 156501248 . PubChem, NIH. [Link]

-

Ethyl 2-cyclopropyl-2-hydroxyacetate | C7H12O3 | CID 62215201 . PubChem, NIH. [Link]

-

Ethyl 3-cyclopropyl-2-oxopropanoate | CAS#:64025-67-8 . Chemsrc. [Link]

-

Ethyl 3-cyclopropyl-3-oxopropanoate | CAS:24922-02-9 | High Purity . BioCrick. [Link]

-

Ethyl 3-cyclopropyl-2-oxopropanoate . Chemical Technology Co.,LTD. [Link]

-

The IUPAC name of CC=C1CC1 a) 3 - cyclopropyl - 3 - ethyl - 2 - . Filo. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. Ethyl-3-cyclopropyl-3-oxopropionate 96 24922-02-9 [sigmaaldrich.com]

- 4. biosynth.com [biosynth.com]

- 5. Ethyl 3-cyclopropyl-3-oxopropanoate | CAS 24922-02-9 | Sun-shinechem [sun-shinechem.com]

- 6. Ethyl-3-cyclopropyl-3-oxopropionate 96 24922-02-9 [sigmaaldrich.com]

- 7. Ethyl 3-cyclopropyl-3-oxopropanoate | CAS:24922-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. prepchem.com [prepchem.com]

"Ethyl 3-cyclopropyl-2-oxopropanoate" CAS number 64025-67-8

An In-depth Technical Guide to Ethyl 3-cyclopropyl-2-oxopropanoate (CAS 64025-67-8)

Executive Summary

Ethyl 3-cyclopropyl-2-oxopropanoate is a bifunctional organic molecule featuring a cyclopropyl group and an alpha-ketoester moiety. This unique combination of a strained, rigid carbocycle and a versatile reactive functional group makes it a valuable building block for medicinal chemists and drug development professionals. The cyclopropyl ring is a well-regarded "bioisostere" often incorporated to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates.[1] Concurrently, the α-ketoester group serves as a flexible handle for a variety of chemical transformations, including reductions to chiral α-hydroxy esters and various condensation reactions.[2] This guide provides a comprehensive overview of the molecule's properties, a proposed synthetic strategy with a detailed protocol, its strategic applications in drug discovery, and essential analytical and safety information.

Physicochemical Properties & Structural Analysis

The structural identity of Ethyl 3-cyclopropyl-2-oxopropanoate is defined by its specific arrangement of functional groups. It is crucial to distinguish it from its more commonly documented isomer, Ethyl 3-cyclopropyl-3-oxopropanoate (a β-ketoester, CAS 24922-02-9). The placement of the ketone at the alpha-position (C2) in the specified molecule dictates its unique reactivity profile.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 64025-67-8 | [3][4] |

| Molecular Formula | C₈H₁₂O₃ | [3][4] |

| Molecular Weight | 156.18 g/mol | [3] |

| Appearance | Colorless to slightly yellow liquid (inferred) | [5] |

| SMILES | C(C1CC1)C(=O)C(=O)OCC | [6] |

| InChIKey | NEEXXQDCFONWJB-UHFFFAOYSA-N | [6] |

| Purity | Typically >97% | [3] |

| Solubility | Soluble in common organic solvents like Chloroform, DMSO, Ethyl Acetate. |[7] |

The Strategic Importance of the Cyclopropyl Group

The incorporation of a cyclopropyl ring into a molecule is a deliberate strategy in modern drug design. Its rigid, three-membered ring structure offers several advantages:

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1]

-

Conformational Rigidity: The ring locks the adjacent portion of the molecule into a specific conformation, which can lead to more favorable and selective binding to a biological target, thus enhancing potency and reducing off-target effects.[1]

-

Improved Physicochemical Properties: It can fine-tune properties like lipophilicity and aqueous solubility, aiding in the optimization of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

The Reactivity of the Alpha-Ketoester Moiety

The 1,2-dicarbonyl system of the α-ketoester is a hub of chemical reactivity. Unlike the enolizable β-ketoester, the primary reactivity centers are the two adjacent carbonyl carbons. This functionality is a precursor to valuable chiral building blocks, most notably α-hydroxy esters, which can be accessed via enantioselective reduction.[2]

Synthesis & Mechanistic Considerations

While specific, peer-reviewed synthesis routes for CAS 64025-67-8 are not widely published, a robust and logical pathway can be designed based on established organic chemistry principles. A highly effective method for creating α-ketoesters is the Claisen condensation between an ester and diethyl oxalate.

Proposed Synthetic Workflow

The proposed synthesis involves the base-mediated condensation of ethyl cyclopropylacetate with diethyl oxalate. The reaction requires a strong, non-nucleophilic base, such as sodium ethoxide or sodium hydride, to deprotonate the α-carbon of ethyl cyclopropylacetate, forming an enolate. This enolate then acts as a nucleophile, attacking one of the ester carbonyls of diethyl oxalate, leading to the formation of the target α-ketoester after an acidic workup.

Caption: Proposed Claisen condensation workflow for the synthesis of Ethyl 3-cyclopropyl-2-oxopropanoate.

Representative Experimental Protocol

Disclaimer: This protocol is a representative example based on standard chemical principles and should be adapted and optimized under controlled laboratory conditions by qualified personnel.

Objective: To synthesize Ethyl 3-cyclopropyl-2-oxopropanoate.

Materials:

-

Ethyl cyclopropylacetate

-

Diethyl oxalate

-

Sodium ethoxide (or sodium metal)

-

Anhydrous Ethanol

-

Diethyl ether

-

Hydrochloric acid (e.g., 1M solution)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under a nitrogen atmosphere.

-

Causality: An inert atmosphere and dry conditions are critical because the base (sodium ethoxide) and the intermediate enolate are highly reactive towards water and atmospheric moisture, which would quench the reaction.

-

-

Base Preparation: Anhydrous ethanol is added to the flask, followed by the slow, portion-wise addition of sodium metal to generate sodium ethoxide in situ. The mixture is stirred until all the sodium has reacted. Alternatively, commercially prepared sodium ethoxide can be used.

-

Causality: Generating the base in situ ensures it is fresh and anhydrous. Sodium ethoxide is the conjugate base of the solvent, which is ideal for this type of condensation.

-

-

Enolate Formation: Ethyl cyclopropylacetate is added dropwise to the sodium ethoxide solution at room temperature. The mixture is then gently heated (e.g., to 50-60 °C) for approximately one hour to ensure complete formation of the enolate.

-

Causality: Heating provides the necessary activation energy for the deprotonation of the relatively less acidic α-proton of the starting ester.

-

-

Condensation: The reaction mixture is cooled to 0 °C using an ice bath. Diethyl oxalate is then added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.

-

Causality: The initial cooling is essential to control the exothermic condensation reaction and prevent side reactions. Allowing the reaction to proceed overnight ensures it goes to completion.

-

-

Workup & Quenching: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of dilute hydrochloric acid until the solution is acidic (pH ~2-3).

-

Causality: The acid protonates the resulting alkoxide and neutralizes any remaining base, stopping the reaction.

-

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are then washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Causality: Diethyl ether extracts the organic product from the aqueous phase. The bicarbonate wash removes any acidic impurities, and the brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Causality: Removing all water is crucial before purification. Evaporation of the solvent yields the crude product.

-

-

Purification: The crude product is purified by vacuum distillation to yield the final, pure Ethyl 3-cyclopropyl-2-oxopropanoate.

-

Causality: Vacuum distillation is the standard method for purifying liquids with relatively high boiling points, as it allows distillation at a lower temperature, preventing thermal decomposition of the product.

-

Applications in Drug Discovery & Development

Ethyl 3-cyclopropyl-2-oxopropanoate is not an active pharmaceutical ingredient (API) itself but rather a strategic building block. Its value lies in its ability to introduce the beneficial cyclopropyl group and a reactive handle into a larger, more complex molecule.

Caption: Strategic role of Ethyl 3-cyclopropyl-2-oxopropanoate as a versatile precursor in medicinal chemistry.

Precursor to Chiral Alcohols

The most significant application is the enantioselective reduction of the α-keto group to a chiral α-hydroxy group. This transformation creates a stereocenter, which is fundamental in modern pharmaceuticals where a single enantiomer is often responsible for the desired therapeutic effect.

Synthesis of Heterocycles

The 1,2-dicarbonyl motif can react with binucleophiles to form a wide range of heterocyclic structures, which are privileged scaffolds in drug discovery. For example, condensation with an o-phenylenediamine derivative can yield quinoxalines, while reaction with hydrazine derivatives can produce pyrazoles.

Analytical Characterization

Confirmation of the structure and purity of Ethyl 3-cyclopropyl-2-oxopropanoate is typically achieved through a combination of spectroscopic methods. While a full dataset is not publicly available, the expected spectral characteristics can be predicted based on the structure.[6]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Ethyl Group: Triplet (δ ~1.3 ppm, 3H) and Quartet (δ ~4.3 ppm, 2H). Cyclopropyl Group: Complex multiplets in the upfield region (δ ~0.5-1.5 ppm, 5H). Methylene Group (-CH₂-): Singlet or multiplet adjacent to the cyclopropyl group (δ ~2.5-3.0 ppm, 2H). |

| ¹³C NMR | Ester Carbonyl: δ ~160-170 ppm. Keto Carbonyl: δ ~190-200 ppm. Ethyl Group: δ ~62 ppm (-OCH₂-) and δ ~14 ppm (-CH₃). Cyclopropyl & Methylene Carbons: Multiple signals in the upfield region (δ ~5-40 ppm). |

| IR Spectroscopy | C=O Stretch (Ester): Strong absorption around 1730-1750 cm⁻¹. C=O Stretch (Ketone): Strong absorption around 1710-1730 cm⁻¹. C-O Stretch: Strong absorption around 1100-1300 cm⁻¹. |

| Mass Spec (MS) | [M]+: Expected molecular ion peak at m/z = 156. |

Safety & Handling

As a laboratory chemical, Ethyl 3-cyclopropyl-2-oxopropanoate should be handled with appropriate care in a well-ventilated fume hood. While a specific Safety Data Sheet (SDS) for this exact CAS number should always be consulted, GHS information for the related isomer (CAS 24922-02-9) suggests it may cause skin and eye irritation.[5][8]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] Keep away from heat and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[10]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[8]

Conclusion

Ethyl 3-cyclopropyl-2-oxopropanoate, CAS 64025-67-8, represents a potent synthetic tool for researchers in drug discovery. Its value is derived from the synergistic combination of the pharmacologically beneficial cyclopropyl moiety and the synthetically versatile α-ketoester functional group. While not a widely commercialized reagent, its logical and accessible synthesis allows for its use as a key intermediate in the construction of complex, high-value molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity empowers scientists to strategically leverage this building block in the development of next-generation pharmaceuticals.

References

-

MDPI. (n.d.). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

-

Alichem. (n.d.). ethyl 3-cyclopropyl-2-oxopropanoate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. Retrieved from [Link]

-

BioCrick. (n.d.). Ethyl 3-cyclopropyl-3-oxopropanoate | CAS:24922-02-9 | High Purity. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Ethyl 3-cyano-2-oxopropanoate. Retrieved from [Link]

-

PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl pyruvate. Retrieved from [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl pyruvate - Wikipedia [en.wikipedia.org]

- 3. labsolu.ca [labsolu.ca]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. echemi.com [echemi.com]

- 6. Ethyl 3-cyclopropyl-2-oxopropanoate(64025-67-8) 1H NMR spectrum [chemicalbook.com]

- 7. Ethyl 3-cyclopropyl-3-oxopropanoate | CAS:24922-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. 24922-02-9|Ethyl 3-cyclopropyl-3-oxopropanoate|BLD Pharm [bldpharm.com]

A Technical Guide to the Discovery and Synthetic Evolution of Cyclopropyl Ketoesters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a motif of fundamental importance in medicinal chemistry and natural product synthesis, imparts unique conformational rigidity and electronic properties.[1][2] When integrated with the versatile ketoester functionality, it creates the cyclopropyl ketoester scaffold—a powerful and nuanced building block in modern organic synthesis. This guide provides a comprehensive exploration of the discovery, history, and synthetic utility of cyclopropyl ketoesters. It traces the evolution of their synthesis from foundational cyclopropanation chemistries to modern catalytic and asymmetric methodologies. By explaining the causality behind experimental choices and detailing key protocols, this document serves as an in-depth technical resource for professionals leveraging strained-ring systems to construct complex molecular architectures.

Introduction: The Strategic Value of a Strained Ring System